molecular formula C13H18ClNO2 B13499636 Ethyl 4-((4-chlorobenzyl)amino)butanoate

Ethyl 4-((4-chlorobenzyl)amino)butanoate

Cat. No.: B13499636
M. Wt: 255.74 g/mol
InChI Key: GEQIBMKOUKIVMW-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate is an organic compound that belongs to the class of esters It features a butanoate ester linked to an amino group, which is further connected to a 4-chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate typically involves the esterification of 4-{[(4-chlorophenyl)methyl]amino}butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 4-{[(4-chlorophenyl)methyl]amino}butanoic acid.

    Reduction: 4-{[(4-chlorophenyl)methyl]amino}butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobutanoate: Lacks the 4-chlorophenylmethyl group, making it less hydrophobic.

    Methyl 4-{[(4-chlorophenyl)methyl]amino}butanoate: Similar structure but with a methyl ester instead of an ethyl ester.

    4-{[(4-chlorophenyl)methyl]amino}butanoic acid: The carboxylic acid form of the compound.

Uniqueness

Ethyl 4-{[(4-chlorophenyl)methyl]amino}butanoate is unique due to the presence of the 4-chlorophenylmethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s hydrophobicity and may influence its interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]butanoate

InChI

InChI=1S/C13H18ClNO2/c1-2-17-13(16)4-3-9-15-10-11-5-7-12(14)8-6-11/h5-8,15H,2-4,9-10H2,1H3

InChI Key

GEQIBMKOUKIVMW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNCC1=CC=C(C=C1)Cl

Origin of Product

United States

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